(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
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Overview
Description
This compound is part of a broader class of substances that have garnered attention for their potential in various applications, including materials science and biomedicine. The research focuses on its unique chemical structure and the implications it has for synthesis, reactivity, and potential applications.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from readily available enantiopure precursors. For instance, N-acylation of enantiopure oxazolidinone with diethoxyphosphoryl chloride derivatives, followed by azidation and hydrogenation, is a common strategy for obtaining pharmacologically relevant aminophosphonic acids (Reyes-Rangel et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this category can be elucidated through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These techniques help in understanding the conformational preferences and stereochemical outcomes of the synthesis processes.
Chemical Reactions and Properties
Compounds similar to the target molecule undergo various chemical reactions, including hydroformylation, amidocarbonylation (Sakakura et al., 1991), and reactions with nucleophiles. Their reactivity is often tailored towards generating pharmacologically active or functionally relevant derivatives.
Scientific Research Applications
Computational Peptidology and Drug Design
A study utilized computational peptidology, based on conceptual density functional theory, to analyze the molecular properties and structures of antifungal tripeptides, including (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid. This approach helped in predicting the reactivity descriptors and bioactivity scores for new antifungal peptides, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Characterization in Chemistry
The synthesis and characterization of amino acids, including variants of (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid, have been reported for their potential use in probes and medicinal chemistry. The study on (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, for instance, highlights the conformational preferences and potential applications in 19F NMR (Tressler & Zondlo, 2014).
Application in Synthesizing Amino Acids
Research has been conducted on the synthesis of amino acids like (2S,5R)-5-hydroxylysine, using precursors that are structurally related to (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid. This synthesis is crucial in understanding the chemical processes involved in the formation of collagen and collagen-like proteins (Marin et al., 2002).
Antioxidant and Anti-inflammatory Applications
The compound and its analogues were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. This highlights the potential therapeutic applications of these amino acids in treating various conditions (Subudhi & Sahoo, 2011).
Asymmetric Synthesis in Medicinal Chemistry
Asymmetric synthesis of amino acids, including derivatives of (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid, has been achieved. This plays a crucial role in the development of novel therapeutic agents and understanding the stereoselectivity in medicinal chemistry (Demong & Williams, 2002).
properties
CAS RN |
1446756-47-3 |
---|---|
Product Name |
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
Molecular Formula |
C13H24NO10P |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C13H24NO10P/c1-3-5-12(16)24-9(6-21-11(15)4-2)7-22-25(19,20)23-8-10(14)13(17)18/h9-10H,3-8,14H2,1-2H3,(H,17,18)(H,19,20)/t9-,10+/m1/s1 |
InChI Key |
UNJJBGNPUUVVFQ-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](COC(=O)CC)COP(=O)(O)OC[C@@H](C(=O)O)N |
SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
Canonical SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
Other CAS RN |
8002-43-5 |
physical_description |
Solid |
solubility |
3.70e+00 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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